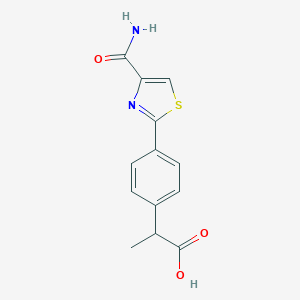
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: The compound has shown promise as an anti-inflammatory agent and a potential treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and thereby exerting its effects .
類似化合物との比較
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Propanoic acid derivatives: These compounds have a similar backbone and are used in various chemical and pharmaceutical applications.
Uniqueness
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is unique due to its specific combination of the thiazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
132483-50-2 |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC名 |
2-[4-(4-carbamoyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7(13(17)18)8-2-4-9(5-3-8)12-15-10(6-19-12)11(14)16/h2-7H,1H3,(H2,14,16)(H,17,18) |
InChIキー |
LLQLJWQXGJTWCS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















